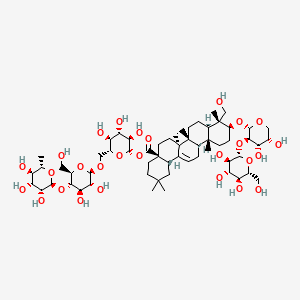

Cauloside G

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-24-34(64)38(68)42(72)49(79-24)84-46-29(20-61)81-48(45(75)41(46)71)78-22-30-37(67)40(70)44(74)51(82-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-62)31(55)10-13-58(32,7)57(25,6)15-17-59)83-52-47(35(65)27(63)21-77-52)85-50-43(73)39(69)36(66)28(19-60)80-50/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSAQMYMNLZFL-IYZIRETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60454-69-5 | |

| Record name | Cauloside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060454695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAULOSIDE G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45000Y0S21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cauloside G: A Technical Guide for Researchers

Authored for drug development professionals, researchers, and scientists, this in-depth guide consolidates the current knowledge on the triterpenoid saponin Cauloside G, covering its discovery, natural sources, experimental protocols for isolation and analysis, and known biological activities.

Introduction

This compound is a complex triterpenoid saponin that has been identified in several plant species. As a member of the saponin class of natural products, it is characterized by a polycyclic aglycone backbone glycosidically linked to sugar chains. Saponins are known to exhibit a wide range of biological activities, and as such, this compound and its congeners are of interest to the scientific community for their potential therapeutic applications. This document aims to provide a comprehensive overview of the scientific literature pertaining to this compound, with a focus on its chemical properties, natural origins, and bioactivity.

Discovery and Natural Sources

This compound was first identified as a constituent of Caulophyllum robustum Maxim.[1][2]. Subsequent research has also reported its presence in Caulophyllum thalictroides (blue cohosh) and Ranunculus fluitans.[3] The genus Caulophyllum, belonging to the Berberidaceae family, is a well-documented source of various triterpenoid saponins, including Caulosides A, B, C, and D.[1][4]

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Caulophyllum robustum Maxim. | Berberidaceae | Roots and Rhizomes | [1][2] |

| Caulophyllum thalictroides (L.) Michx. | Berberidaceae | Roots and Rhizomes | [3] |

| Ranunculus fluitans Lam. | Ranunculaceae | Not Specified | [3] |

Physicochemical Properties

The chemical structure of this compound has been elucidated as a complex glycoside of the triterpene aglycone, hederagenin.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₇ | [3] |

| Molecular Weight | 1237.38 g/mol | [3] |

| CAS Number | 60454-69-5 | [3] |

Experimental Protocols

Isolation of Triterpenoid Saponins from Caulophyllum

The following protocol is a general method for the isolation of triterpenoid saponins, including this compound, from the roots and rhizomes of Caulophyllum species.[1][4]

Workflow for Saponin Isolation from Caulophyllum

Caption: General workflow for the isolation of saponins from Caulophyllum species.

Methodology:

-

Extraction: The dried and powdered roots and rhizomes of the plant material are extracted with either methanol or 70% ethanol.[4] This is typically done through maceration or reflux.[4]

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.[4]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate or chloroform to remove less polar constituents. The aqueous layer, containing the more polar saponins, is then extracted with a more polar solvent such as n-butanol.[4]

-

Column Chromatography: The resulting total saponin fraction is subjected to one or more rounds of column chromatography for the separation and purification of individual saponins.[4] Common stationary phases include silica gel and reversed-phase (RP-18) silica. Elution is typically performed with a gradient of solvents, such as chloroform-methanol-water or acetonitrile-water.

Structural Elucidation

The structure of this compound and other saponins is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon skeleton and the types and anomeric configurations of the sugar residues. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the atoms within the aglycone and the sugar moieties, as well as the linkage points between them.[1]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight of the saponin and to gain information about the sugar sequence through fragmentation analysis.[1]

Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are effective methods for the qualitative and quantitative analysis of this compound in plant extracts and finished products.

Table 3: Analytical Parameters for this compound Detection

| Technique | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |

| UPLC | Reversed Phase | Acetonitrile/Ammonium Acetate Gradient | Evaporative Light Scattering Detector (ELSD) | 10 µg/mL | Not explicitly for this compound, but for a mix of caulosides. |

Biological Activities

Antimicrobial Activity

A review of the chemical constituents of the genus Caulophyllum has reported that Caulosides A, B, C, D, and G possess antimicrobial activity.[4] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against particular microbial strains are not yet available in the public domain.

Potential Anti-inflammatory Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on other caulosides from Caulophyllum thalictroides provides insights into their potential mechanisms of action. A study on Caulosides A, B, C, and D demonstrated their ability to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells.[5][6] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[5]

Potential Anti-inflammatory Signaling Pathway of Caulosides

Caption: Proposed inhibitory effect of caulosides on the NF-κB signaling pathway.

Given the structural similarity of this compound to other caulosides, it is plausible that it may also exert anti-inflammatory effects through a similar mechanism. However, further research is required to confirm this hypothesis and to elucidate the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin with identified antimicrobial properties. While methods for its isolation and analysis have been established, there is a clear need for further research to fully characterize its biological activities. Future studies should focus on:

-

Determining the specific antimicrobial spectrum of this compound and quantifying its potency through MIC and MBC assays.

-

Investigating its potential anti-inflammatory, cytotoxic, and other pharmacological effects in various in vitro and in vivo models.

-

Elucidating the specific molecular mechanisms of action and identifying the signaling pathways modulated by this compound.

Such research will be crucial in evaluating the therapeutic potential of this compound and paving the way for its possible development as a novel drug candidate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C59H96O27 | CID 45267538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Cauloside G in Caulophyllum thalictroides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside G, a prominent triterpenoid saponin found in the medicinal plant Caulophyllum thalictroides (Blue Cohosh), exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the enzymatic steps from the initial precursor, 2,3-oxidosqualene, to the final glycosylated product. The guide includes a summary of the key enzyme families involved, namely oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). While specific enzymes from C. thalictroides are yet to be fully characterized, this document compiles current knowledge from related plant species to present a putative pathway. Detailed experimental protocols for the characterization of these enzymes and quantification of the metabolites are also provided, alongside structured data tables and pathway visualizations to facilitate further research and drug development.

Introduction to this compound and Caulophyllum thalictroides

Caulophyllum thalictroides, commonly known as blue cohosh, is a perennial herb native to eastern North America. Its rhizomes and roots are rich in a variety of secondary metabolites, including a complex mixture of triterpenoid saponins. Among these, this compound is a significant constituent, contributing to the plant's traditional medicinal uses and modern pharmacological interest. This compound is a bidesmosidic saponin with a hederagenin aglycone. The intricate structure of this compound, featuring multiple sugar moieties attached to the triterpenoid backbone, suggests a complex biosynthetic pathway involving a series of specific enzymatic reactions.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponin synthesis in plants, which can be divided into three main stages: cyclization of 2,3-oxidosqualene, oxidation of the triterpene skeleton, and subsequent glycosylation.

Stage 1: Formation of the Triterpenoid Skeleton

The pathway initiates with the cyclization of 2,3-oxidosqualene, a linear C30 hydrocarbon, to form the pentacyclic triterpene, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase, a type of oxidosqualene cyclase (OSC).

Diagram 1: Cyclization of 2,3-oxidosqualene to β-amyrin.

Stage 2: Oxidation of β-Amyrin to Hederagenin

Following the formation of the β-amyrin backbone, a series of oxidation reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the subsequent glycosylation steps and contribute to the structural diversity of saponins. The proposed sequence for the formation of hederagenin, the aglycone of this compound, is as follows:

-

C-28 Oxidation: β-amyrin is first oxidized at the C-28 position to form erythrodiol, and then further oxidized to oleanolic acid. This step is likely catalyzed by a P450 enzyme belonging to the CYP716 family.

-

C-23 Hydroxylation: Oleanolic acid is then hydroxylated at the C-23 position to yield hederagenin. P450s from the CYP72A family have been shown to catalyze this reaction in other plant species.[1][2][3]

References

Physical and chemical properties of Cauloside G

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and relevant experimental protocols for Cauloside G, a triterpenoid saponin of interest to researchers in natural product chemistry and drug development.

Physical and Chemical Properties of this compound

This compound is a complex triterpene glycoside. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational analysis.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1][2] |

| Molecular Weight | 1237.4 g/mol | [1] |

| CAS Number | 60454-69-5 | [1][2] |

| Synonyms | HEDERASAPONIN G, TAUROSIDE ST-I1 | [1][2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

Biological Activity and Signaling Pathways

This compound belongs to the family of triterpenoid saponins, which are known for a variety of pharmacological effects. While specific studies on this compound are limited, the activities of closely related caulosides, such as Cauloside A, C, and D, provide strong evidence for its potential biological functions. These compounds have demonstrated significant anti-inflammatory effects.[4][5][6]

The primary mechanism of anti-inflammatory action for related caulosides involves the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokine expression.[4][6] This suggests that this compound likely modulates inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Below is a diagram illustrating the proposed inhibitory effect of this compound on a generalized pro-inflammatory signaling cascade.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of this compound, based on established procedures for triterpenoid saponins.

A common source of this compound is the root of Caulophyllum thalictroides (Blue Cohosh).[1] A general protocol for extraction is as follows:

-

Sample Preparation : The plant material (e.g., dried roots) is pulverized to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is extracted with an alcoholic solvent, typically a mixture of ethanol or methanol and water. A common ratio is 1:6 (solid to liquid).[7] The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.

-

Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

-

Pre-purification : The crude extract can be dissolved in water and then an equal volume of 40% ethanol is added to precipitate out certain impurities. The supernatant containing the saponins is collected after centrifugation.[7]

The crude saponin extract is a complex mixture requiring further purification to isolate this compound. Column chromatography is the primary method used for this purpose.

-

Macroporous Resin Chromatography : This is an effective initial step for purifying saponins from crude extracts.[7][8]

-

Resin Selection : A suitable macroporous resin (e.g., HPD-100, AB-8) is selected based on static adsorption and desorption tests.[7]

-

Column Operation : The crude extract is loaded onto the equilibrated resin column. The column is first washed with deionized water to remove sugars, salts, and other polar impurities.

-

Elution : The saponins are then eluted with a stepwise or gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by a suitable analytical method.

-

-

Silica Gel Column Chromatography : Fractions enriched with this compound from the macroporous resin step can be further purified using silica gel chromatography with a solvent system such as chloroform-methanol-water in various ratios.

-

Sephadex LH-20 Chromatography : For final polishing and removal of closely related impurities, chromatography on Sephadex LH-20 with methanol as the mobile phase can be employed.[8]

Due to the lack of a strong chromophore, triterpenoid saponins like this compound are not readily detected by UV-Vis spectroscopy.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) :

-

Detection : An Evaporative Light Scattering Detector (ELSD) is the preferred method for the detection of this compound and other saponins.[3]

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of water (often with a modifier like ammonium acetate) and acetonitrile is commonly employed for separation.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of this compound.[5] These techniques provide detailed information about the carbon skeleton and the attached sugar moieties.

-

-

Mass Spectrometry (MS) :

-

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a common ionization source.

-

References

- 1. This compound | C59H96O27 | CID 45267538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Cauloside D | CAS:12672-45-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.com [glpbio.com]

- 7. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Data of Cauloside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cauloside G, a triterpenoid saponin. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual workflow for the structural elucidation of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. For this compound, the molecular formula has been established as C₅₉H₉₆O₂₇.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |

| Molecular Weight | 1237.4 g/mol | [1] |

| Exact Mass | 1236.61389778 Da | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Researchers seeking to confirm the identity of this compound or elucidate the structure of related compounds should refer to the methodologies outlined in the study "Triterpene Glycosides from the Underground Parts of Caulophyllum thalictroides" published in the Journal of Natural Products. This study details the use of advanced NMR techniques for the structural analysis of numerous triterpenoid saponins isolated from this plant.

Experimental Protocols

The successful acquisition of high-quality spectroscopic data is contingent upon rigorous experimental protocols. The following sections outline the typical methodologies employed for the analysis of triterpenoid saponins like this compound.

Sample Preparation and Isolation

The isolation of this compound from its natural source, typically the underground parts of Caulophyllum thalictroides, involves a multi-step process. A general workflow is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, commonly methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (including silica gel and reversed-phase C18) and high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's properties. For saponins, both modes can be informative.

-

Instrumentation: A high-resolution mass spectrometer is crucial for obtaining accurate mass measurements, which are used to determine the elemental composition.

-

Data Analysis: The acquired data is processed to determine the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and to propose a molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are conducted on high-field spectrometers (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Solvent: A deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅, is used to dissolve the sample.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment. These include:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is critical for assembling the molecular backbone and determining the glycosylation sites.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Cauloside G: A Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of Cauloside G, a triterpenoid saponin of interest in phytochemical and pharmacological research.

Core Molecular Data

This compound is a complex glycoside with the molecular formula C₅₉H₉₆O₂₇.[1] Its molecular weight is approximately 1237.4 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | PubChem[1] |

| Molecular Weight | 1237.4 g/mol | PubChem[1] |

| CAS Number | 60454-69-5 | PubChem[1] |

| Synonyms | Hederasaponin G, Tauroside ST-I1 | PubChem[1] |

Experimental Protocols

Isolation of this compound from Caulophyllum robustum

The following is a general methodology for the isolation of triterpene saponins, including this compound, from the roots and rhizomes of Caulophyllum robustum.[2][3]

1. Extraction:

-

The dried and powdered roots and rhizomes of Caulophyllum robustum are extracted with methanol or 70% ethanol. This can be achieved through maceration or reflux.[2]

-

The combined extracts are then concentrated under vacuum to yield a dry residue.[2]

2. Fractionation:

-

The dried extract is suspended in a 5% or 0.1 N HCl aqueous solution.

-

This suspension is then partitioned with ethyl acetate or chloroform to remove neutral constituents.[2]

-

The aqueous layer is basified to a pH of 9 using NH₄OH and subsequently extracted with ethyl acetate or chloroform to obtain the total alkaloidal fraction.

-

The remaining aqueous layer is neutralized with 5% HCl and extracted with n-butanol to yield the total saponin fraction, which contains this compound.[2]

3. Purification:

-

Further purification of the saponin fraction is typically achieved using column chromatography techniques, such as silica gel or reversed-phase chromatography, with a gradient elution system.

-

High-Performance Liquid Chromatography (HPLC) can be employed for the final purification and isolation of this compound.[2]

Biological Activity

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, many natural triterpenoid saponins are known to influence inflammatory pathways. A common target for such compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immune response, and cell survival.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.

Further investigation is warranted to determine if this compound exerts its potential biological effects through the modulation of this or other critical cellular signaling cascades.

References

- 1. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Cauloside G: A Technical Guide to In Vitro Screening

Disclaimer: This technical guide provides a framework for the biological activity screening of Cauloside G. Due to the limited publicly available data specific to this compound, this document leverages findings from closely related triterpenoid saponins isolated from Caulophyllum thalictroides (Blue Cohosh). The experimental protocols and potential mechanisms of action described herein are based on established methodologies for analogous compounds and should be considered predictive for this compound.

Introduction

This compound is a complex triterpenoid saponin identified in plant species such as Caulophyllum thalictroides. Saponins from this genus, often referred to as caulosides, have garnered scientific interest for their potential pharmacological activities. Notably, several caulosides have demonstrated significant anti-inflammatory and cytotoxic properties, suggesting their potential as lead compounds in drug discovery. This guide offers a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activity of this compound, with a focus on its anti-inflammatory and cytotoxic potential.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic effects. The primary mechanisms of action are likely to involve the modulation of key signaling pathways in inflammation and cancer.

Anti-Inflammatory Activity

Saponins from Caulophyllum thalictroides have been shown to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of critical inflammatory signaling cascades.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Saponins from Caulophyllum are suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is another crucial signaling cascade in the inflammatory response. Activation of p38 MAPK by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes. Inhibition of p38 MAPK phosphorylation is a potential mechanism by which Caulophyllum saponins exert their anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines can be assessed to determine its anticancer properties. The mechanism may involve the induction of apoptosis (programmed cell death) or the inhibition of cell proliferation.

Quantitative Data on Related Caulophyllum Saponins

The following tables summarize the available quantitative data on the biological activities of saponins isolated from Caulophyllum thalictroides. This data provides a benchmark for the expected potency of this compound.

Table 1: Anti-Inflammatory Activity of Caulophyllum thalictroides Saponins

| Compound/Extract | Cell Line/Model | Assay | Target | Result | Reference |

| Crude Saponin Extract | Murine Adrenal Glands (in vivo) | mRNA Expression | COX-2, iNOS, TNF-α, IL-1β, IL-6 | Reduced mRNA levels at 200 mg/kg | [1] |

| Caulosides A-D | BV2 Microglial Cells | Western Blot | iNOS Protein Expression | Inhibition of LPS-induced iNOS expression |

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows and the targeted signaling pathways are provided below to facilitate a deeper understanding of the screening process.

References

In Silico Prediction of Cauloside G Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside G, a triterpenoid saponin isolated from plants of the genus Caulophyllum, presents a complex chemical structure amenable to computational analysis for the prediction of its biological activities. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the bioactivities of this compound, offering insights into its potential as a therapeutic agent. The methodologies outlined herein encompass the prediction of its pharmacokinetic properties (ADMET), the identification of potential biological targets through molecular docking, and the elucidation of its mechanism of action by mapping its activity onto known signaling pathways. While direct experimental in silico data for this compound is not extensively available in public literature, this guide constructs a robust predictive framework based on established computational techniques for similar natural products. All quantitative data presented is illustrative, based on typical outcomes of such predictive studies.

Introduction

Triterpenoid saponins are a diverse class of natural products known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] this compound, a member of this class, has been identified in species such as Caulophyllum thalictroides.[2] In silico methodologies provide a rapid and cost-effective approach to screen natural compounds for potential therapeutic applications, predict their mechanisms of action, and assess their drug-likeness.[3] This guide details a systematic in silico approach to characterize the bioactivity profile of this compound.

Predicted Pharmacokinetic Profile (ADMET)

The initial step in the in silico evaluation of a potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are crucial for assessing the compound's viability as a therapeutic agent.

Experimental Protocol: ADMET Prediction

ADMET properties for this compound can be predicted using various online web servers and software. A common workflow would involve the following steps:

-

Structure Preparation: The 2D structure of this compound, obtained from a chemical database such as PubChem (CID 45267538), is converted to a 3D structure and optimized using a computational chemistry software (e.g., using the DFT method with a B3LYP functional).[1][2]

-

Prediction Servers: The optimized structure is submitted to ADMET prediction web servers like SwissADME, pkCSM, or admetSAR.[4][5]

-

Parameter Analysis: The servers predict a range of physicochemical and pharmacokinetic properties based on the input structure. Key parameters to analyze are summarized in the table below.

Data Presentation: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 1237.4 g/mol [2] | High molecular weight, may impact oral bioavailability. |

| LogP (Lipophilicity) | -2.5[2] | Low lipophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |

| H-bond Donors | 18 | High number, may reduce membrane permeability. |

| H-bond Acceptors | 27 | High number, may reduce membrane permeability. |

| Pharmacokinetic Properties | ||

| Water Solubility | High | Consistent with low LogP. |

| GI Absorption | Low | Predicted to have poor absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the BBB. |

| P-glycoprotein Substrate | Yes | Likely to be actively effluxed from cells, potentially reducing intracellular concentration. |

| CYP450 Inhibition | Inhibitor of CYP2D6, CYP3A4 | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 3 violations (MW > 500, HBD > 5, HBA > 10) | Poor oral drug-likeness. |

| Bioavailability Score | 0.17 | Low predicted oral bioavailability. |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. |

| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |

Predicted Bioactivities and Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This can help in identifying potential molecular targets for this compound and elucidating its mechanism of action. Based on the known activities of similar saponins, potential anti-inflammatory and anti-cancer targets are explored here.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for this compound would be as follows:

-

Ligand Preparation: The 3D structure of this compound is prepared as described in the ADMET protocol.

-

Target Selection: Based on the bioactivities of related saponins, relevant protein targets are selected. For anti-inflammatory activity, targets could include Cyclooxygenase-2 (COX-2) and NF-κB. For anti-cancer activity, targets could include Bcl-2 and various caspases.

-

Protein Preparation: The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed, and polar hydrogens are added.

-

Docking Simulation: Molecular docking software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations. The software predicts the binding energy (in kcal/mol) and the binding pose of this compound within the active site of the target protein.

-

Interaction Analysis: The resulting docked complexes are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Data Presentation: Predicted Binding Affinities of this compound to Key Protein Targets (Hypothetical Data)

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Bioactivity |

| Anti-inflammatory Targets | |||

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Anti-inflammatory |

| NF-κB (p50/p65 heterodimer) | 1VKX | -11.2 | Anti-inflammatory, Immunomodulatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -10.5 | Anti-inflammatory |

| Anti-cancer Targets | |||

| Bcl-2 | 2O2F | -12.1 | Pro-apoptotic |

| Caspase-3 | 3DEI | -9.5 | Pro-apoptotic |

| Caspase-9 | 1JXQ | -10.8 | Pro-apoptotic |

| Antimicrobial Targets | |||

| Staphylococcus aureus DNA gyrase | 2XCT | -8.9 | Antibacterial |

| Candida albicans Sterol 14α-demethylase | 5V5Z | -9.2 | Antifungal |

Predicted Signaling Pathway Modulation

Based on the predicted interactions with key protein targets, the potential effects of this compound on major signaling pathways can be inferred. This provides a broader understanding of its potential cellular effects.

Predicted Anti-Inflammatory Signaling Pathway

This compound is predicted to exert anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. A potential mechanism involves the inhibition of the NF-κB signaling pathway.

References

- 1. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C59H96O27 | CID 45267538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethnobotanical Uses of Plants Containing Cauloside G: A Technical Guide for Researchers

Abstract

Cauloside G, a complex triterpenoid saponin, is a constituent of several plant species, most notably within the genus Caulophyllum. These plants have a rich history of use in traditional medicine, particularly in North American and Asian ethnobotanical practices. This technical guide provides an in-depth overview of the ethnobotanical applications of plants containing this compound, alongside the available scientific data on its biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering a compilation of traditional knowledge, quantitative data, detailed experimental protocols, and an analysis of the molecular signaling pathways modulated by this class of compounds. The guide aims to bridge the gap between traditional use and modern pharmacological research, providing a foundation for future investigations into the therapeutic potential of this compound.

Introduction to this compound

This compound is a triterpenoid saponin belonging to the hederagenin glycoside family.[1] Its complex structure consists of a hederagenin aglycone linked to multiple sugar moieties. This compound has been identified in several plant species, primarily in the roots and rhizomes of Caulophyllum thalictroides (Blue Cohosh) and Caulophyllum robustum.[2][3] The presence of this compound and other related saponins is believed to contribute significantly to the medicinal properties of these plants.

Ethnobotanical Landscape of this compound-Containing Plants

The traditional use of plants containing this compound is well-documented, particularly for two key species:

-

Caulophyllum thalictroides (Blue Cohosh): Native to eastern North America, the roots and rhizomes of Blue Cohosh have a long history of use by Native American tribes. It was primarily employed as a uterine tonic and emmenagogue. Traditional applications include inducing childbirth, easing labor pains, regulating menstrual flow, and alleviating menstrual cramps.[3] Its use was so prevalent that it was officially listed in the United States Pharmacopoeia from 1882 to 1905 as a labor-inducing agent.[3]

-

Caulophyllum robustum (Asian Blue Cohosh): This species, found in East Asia, has a place in traditional Chinese medicine. Its roots and rhizomes have been used to treat a variety of ailments, including external injuries, irregular menstruation, and stomach aches, reflecting a broader application than its North American counterpart.[3]

Quantitative and Pharmacological Data

While the ethnobotanical uses of Caulophyllum species are well-established, specific quantitative data for this compound remains limited in publicly accessible literature. However, studies on related compounds and analytical methods provide valuable context.

| Parameter | Compound/Plant Part | Method | Result/Value | Reference |

| Detection Limit | Triterpene Saponins (incl. This compound) in C. thalictroides roots | UPLC/HPLC with ELSD | 10 µg/mL | [4] |

| Biological Activity | Cauloside D from C. robustum | In vitro anti-inflammatory assay | Exerts anti-inflammatory effects through the inhibition of iNOS and proinflammatory cytokine expression. | [5] |

| Biological Activity | Hederagenin and its glycosides (family of this compound) | Review of multiple in vitro studies | Exhibit broad anticancer and anti-inflammatory activities. | [6][7] |

Note: Specific IC50 or LC50 values for this compound were not identified in the reviewed literature. The data presented for related compounds suggests that anti-inflammatory and cytotoxic assays are relevant for assessing the bioactivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound, based on established protocols for triterpenoid saponins.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and purification of this compound from the roots and rhizomes of Caulophyllum species.[3]

Workflow Diagram:

Caption: Workflow for Extraction and Isolation of this compound.

Methodology:

-

Preparation of Plant Material: Obtain dried roots and rhizomes of Caulophyllum thalictroides or Caulophyllum robustum. Grind the material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in 70% ethanol or methanol at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, perform reflux extraction for 2-4 hours to improve efficiency.

-

Filter the mixture and collect the liquid extract. Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction.

-

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and transfer it to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of n-butanol.

-

Shake the funnel vigorously and allow the layers to separate. The saponins, including this compound, will preferentially partition into the n-butanol layer.

-

Collect the n-butanol fraction and repeat the process 2-3 times.

-

-

Purification by Column Chromatography:

-

Concentrate the combined n-butanol fractions to dryness.

-

Subject the resulting crude saponin mixture to column chromatography on a silica gel or reversed-phase (C18) column.

-

Elute the column with a gradient solvent system, typically starting with a less polar solvent (e.g., chloroform/methanol) and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Final Purification:

-

Pool the fractions rich in this compound and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).

-

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Leave a set of untreated, unstimulated cells as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample.

-

Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

-

Modulation of Cellular Signaling Pathways

Recent research indicates that the biological activities of hederagenin and its glycosides, such as this compound, are largely attributable to their ability to modulate critical cellular signaling pathways.[6] The anti-inflammatory and anticancer effects are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][8]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune response, cell proliferation, and apoptosis.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[9][10]

Hederagenin glycosides have been shown to inhibit this pathway, thereby downregulating the expression of these inflammatory mediators.[8] This inhibition is a key mechanism underlying their observed anti-inflammatory effects.

NF-κB Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB Pathway by Hederagenin Glycosides.

Conclusion and Future Directions

The ethnobotanical record of plants containing this compound, particularly Caulophyllum thalictroides and Caulophyllum robustum, points to a long history of use in managing inflammatory and gynecological conditions. While modern scientific investigation into the specific activities of this compound is still emerging, the broader family of hederagenin glycosides demonstrates significant anti-inflammatory and anticancer potential. The modulation of key signaling pathways, such as NF-κB, appears to be a central mechanism of action.

Future research should focus on several key areas:

-

Quantitative Analysis: Accurate quantification of this compound in various plant sources and commercial herbal products is needed.

-

Pharmacological Screening: Comprehensive in vitro and in vivo studies are required to determine the specific IC50 and LC50 values of pure this compound against a range of inflammatory and cancer cell line models.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will be critical for understanding its therapeutic potential.

-

Bioavailability and Pharmacokinetics: Studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its development as a potential therapeutic agent.

By integrating traditional knowledge with modern scientific methodologies, this compound and the plants that contain it represent a promising area for the discovery and development of new therapeutic agents.

References

- 1. Hederagenin - Wikipedia [en.wikipedia.org]

- 2. This compound | C59H96O27 | CID 45267538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Cauloside G: A Technical Guide to Preliminary Cytotoxicity Assessment

For Immediate Release

This technical guide outlines a comprehensive framework for the preliminary cytotoxic evaluation of Cauloside G, a naturally occurring triterpenoid saponin, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, this guide provides a robust methodological framework for conducting such an investigation, from experimental design to data interpretation and visualization of potential mechanisms of action.

Quantitative Analysis of Cytotoxicity: The IC50 Benchmark

A crucial metric in determining the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The IC50 values for this compound would be determined against a panel of human cancer cell lines to assess its potency and selectivity. The data should be presented in a clear, tabular format for comparative analysis.

Table 1: Hypothetical IC50 Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| HeLa | Cervical Carcinoma | 48 | Data to be determined |

| HT-29 | Colorectal Adenocarcinoma | 48 | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |

| Normal Cell Line | e.g., HEK293 | 48 | Data to be determined |

Note: The inclusion of a non-cancerous cell line is critical for assessing the selectivity of this compound.

Experimental Protocols: A Step-by-Step Methodological Approach

A standardized and well-documented experimental protocol is paramount for reproducible and reliable results. The following outlines a typical methodology for assessing the cytotoxicity of a novel compound like this compound using a colorimetric assay such as the MTT assay.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, HepG2) and a normal human cell line (e.g., HEK293) should be obtained from a reputable cell bank.

-

Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[1]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin) should be included.

-

Incubation: The plate is incubated for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental and Logical Frameworks

Graphical representations of workflows and signaling pathways are essential for clear communication of complex processes.

Potential Signaling Pathways Modulated by this compound

Saponins, the class of compounds to which this compound belongs, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common pathway involves the induction of mitochondrial-mediated apoptosis. Further investigation into the mechanism of action of this compound would likely explore its effects on key proteins within this pathway.

Conclusion and Future Directions

This technical guide provides a foundational framework for conducting a preliminary investigation into the cytotoxic properties of this compound against cancer cell lines. The successful execution of these methodologies will yield crucial data on its potency and selectivity, which are the first steps in evaluating its potential as a novel anticancer therapeutic. Future studies should aim to elucidate the precise molecular mechanisms of action, including the validation of its effects on the apoptotic pathways outlined, and progress to in vivo studies to assess its efficacy and safety in preclinical models.

References

The Anti-Inflammatory Potential of Cauloside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside G, a triterpenoid saponin isolated from Caulophyllum thalictroides (Blue Cohosh), is a member of a class of natural products with demonstrated anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory potential of caulosides, with a specific focus on the likely mechanisms of action for this compound. Drawing upon evidence from studies on closely related saponins from Caulophyllum, this document outlines the inhibitory effects on key inflammatory mediators and signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Triterpenoid saponins, a diverse group of plant-derived glycosides, have garnered significant interest for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.

This compound belongs to this promising class of compounds and is found in Caulophyllum thalictroides, a plant with a history of use in traditional medicine for inflammatory conditions. Although direct studies on this compound are limited, research on saponin extracts and other caulosides from the same plant provides a strong foundation for understanding its potential anti-inflammatory activity. This guide will explore the existing evidence and propose the likely molecular mechanisms by which this compound exerts its effects.

Proposed Mechanism of Action

Based on studies of saponins from Caulophyllum thalictroides, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central regulators of inflammation. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. Saponins from Caulophyllum have been shown to suppress the activation of these pathways.[1]

References

Cauloside G interaction with cellular membranes

An In-depth Technical Guide to the Interaction of Cauloside G with Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities, which are often linked to their interactions with cellular membranes. Saponins are amphiphilic molecules, consisting of a hydrophobic aglycone (the triterpenoid) and a hydrophilic sugar moiety. This dual nature drives their insertion into and perturbation of lipid bilayers.

This compound has been identified in plant species such as Caulophyllum thalictroides (Blue Cohosh).[1] Its large and complex structure, with multiple sugar residues attached to a hederagenin aglycone, suggests a potent capacity for membrane interaction. Understanding this interaction is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |

| Molecular Weight | 1237.4 g/mol | [1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [1] |

| Reported Source | Caulophyllum thalictroides, Ranunculus fluitans | [1] |

Core Mechanisms of Saponin-Membrane Interaction

While specific data for this compound is limited, the interaction of triterpenoid saponins with cellular membranes is well-documented and generally proceeds through several key mechanisms. These are driven by the amphiphilic nature of the saponin molecule.[2]

Interaction with Membrane Lipids and Cholesterol

The primary mode of interaction for many saponins involves membrane lipids, particularly cholesterol.[3][4] The hydrophobic triterpenoid aglycone inserts into the lipid bilayer, interacting with the acyl chains of phospholipids and the hydrophobic core of cholesterol.[5] This insertion can alter the physical properties of the membrane, including its fluidity and permeability.[6] For some saponins, the presence of cholesterol is a prerequisite for pore formation, while others can induce permeability in cholesterol-free membranes.[6]

Membrane Permeabilization and Pore Formation

A hallmark of saponin activity is the permeabilization of cellular membranes.[7] This can range from a general increase in ion leakage to the formation of discrete pores. Three primary mechanisms for saponin-induced permeabilization have been proposed[7]:

-

Membrane Rearrangement: Formation of a new lipid phase enriched with saponin-sterol complexes.

-

Toroidal Pore Formation: The creation of pores by aggregates of saponins and cholesterol.

-

Curvature Stress Induction: The insertion of saponins induces positive curvature stress, destabilizing the bilayer and leading to permeabilization.

This activity is often assessed by measuring the leakage of fluorescent dyes from liposomes or the hemolysis of red blood cells.[3][8]

Caption: Proposed mechanism of this compound-induced membrane permeabilization.

Interaction with Lipid Rafts and Modulation of Signaling

Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[9][10] They function as platforms for signal transduction, concentrating signaling molecules to facilitate efficient protein-protein interactions.[5]

Saponins, including ginsenosides which are structurally related to caulosides, have been shown to preferentially partition into or disrupt lipid rafts.[5][6] This modulation can have profound effects on cellular signaling:

-

Disruption of Signaling Hubs: By altering the cholesterol content or physical structure of rafts, saponins can displace resident signaling proteins, thereby inhibiting their pathways.[10]

-

Clustering of Receptors: The interaction of saponins with raft components can lead to the clustering of specific receptors, initiating downstream signaling cascades.[11]

-

Initiation of Apoptosis: The disruption of lipid rafts is often linked to the induction of apoptosis. For example, some ginsenosides trigger apoptosis by interfering with raft-associated proteins like the Epidermal Growth Factor Receptor (EGFR) and inhibiting survival pathways such as PI3K/Akt.[5][6]

The gangliosides GM1 and GM3 are key components of lipid rafts and are crucial in controlling cell signaling and pathophysiological cellular states through their interactions with receptor proteins.[12][13]

Saponin-Induced Signaling Pathways: Focus on Apoptosis

A common cellular outcome of potent saponin-membrane interaction is the induction of apoptosis, or programmed cell death. This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[14][15]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors (e.g., Fas) on the cell surface. Saponin-induced membrane alterations can potentially lead to receptor clustering and activation, triggering the activation of caspase-8, which in turn activates executioner caspases like caspase-3.[14]

-

Intrinsic Pathway: This pathway is governed by the Bcl-2 family of proteins. Saponin-induced cellular stress can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[14] Bax translocates to the mitochondria, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[14]

Additionally, saponin-induced stress can activate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nrf-2/NQO-1 pathways, which are involved in cellular stress responses and apoptosis.[14][16]

Caption: Saponin-induced apoptosis via extrinsic and intrinsic pathways.

Quantitative Data on Saponin Bioactivity

Table 2: Bioactivity of Select Triterpenoid Saponins

| Compound/Derivative | Assay | Cell Line / System | Result (IC₅₀ / HD₅₀) | Source |

| Pulsatilla Saponin D | Hemolytic Activity | Rabbit Erythrocytes | HD₅₀: 6.3 µM | [15] |

| Pulsatilla Saponin D (Derivative 14) | Cytotoxicity | A549 Human Lung Cancer | IC₅₀: 2.8 µM | [15] |

| Pulsatilla Saponin D (Derivative 14) | Hemolytic Activity | Rabbit Erythrocytes | HD₅₀: > 500 µM | [15] |

IC₅₀: Half-maximal inhibitory concentration. HD₅₀: Half-maximal hemolytic dose.

Key Experimental Protocols

Investigating the interaction of this compound with cellular membranes requires a suite of biophysical and cell-based assays.

Liposome Leakage Assay

This assay assesses the ability of a compound to permeabilize a model lipid bilayer.[8][17]

Principle: A fluorescent dye (e.g., carboxyfluorescein, ANTS) is encapsulated in liposomes at a high, self-quenching concentration. If the compound of interest forms pores or disrupts the liposome membrane, the dye leaks out, becomes diluted, and its fluorescence de-quenches, leading to a measurable increase in signal.[8][18]

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., DOPC, with or without cholesterol) by lipid film hydration followed by extrusion. The hydration buffer should contain the self-quenching dye (e.g., 50 mM 5(6)-carboxyfluorescein).

-

Purification: Remove non-encapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-100).[19]

-

Assay:

-

Dilute the purified liposomes in a buffer-filled cuvette or 96-well plate.

-

Record the baseline fluorescence (Excitation/Emission dependent on dye, e.g., ~490/520 nm for carboxyfluorescein).

-

Add this compound at various concentrations to initiate the reaction.

-

Monitor the increase in fluorescence over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximal fluorescence signal (100% leakage).[18]

-

-

Calculation: Express leakage as a percentage of the maximal fluorescence after detergent lysis.

Caption: Workflow for a liposome leakage assay.

Isolation of Lipid Rafts (Detergent-Free Method)

This protocol allows for the isolation of lipid raft microdomains to study the partitioning of this compound or its effect on raft-associated proteins.[9]

Principle: Lipid rafts are characterized by their light buoyant density and relative insolubility in certain detergents at low temperatures. This detergent-free method uses alkaline conditions and sucrose gradient ultracentrifugation to separate raft fractions from the more soluble bulk membrane.[9]

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1.5 mL of ice-cold 500 mM sodium carbonate, pH 11.0.

-

Homogenize the cells using a sonicator (e.g., five 20-second bursts on ice).[9]

-

-

Sucrose Gradient Preparation:

-

Add 1.5 mL of 80% sucrose in a Mes-buffered solution (MBS) to the 3 mL cell homogenate to achieve a final concentration of 40% sucrose.

-

Place this 6 mL mixture at the bottom of a pre-cooled ultracentrifuge tube.

-

Carefully overlay the sample with 3 mL of 35% sucrose in MBS, followed by 3 mL of 5% sucrose in MBS.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at ~200,000 x g for 18-20 hours at 4°C.[9]

-

-

Fraction Collection:

-

After centrifugation, a light-scattering band, corresponding to the lipid rafts, should be visible at the 5%/35% sucrose interface.

-

Carefully collect fractions (e.g., 1 mL each) from the top of the gradient.

-

-

Analysis:

-

Analyze the collected fractions for the presence of lipid raft markers (e.g., Caveolin-1, Flotillin) and non-raft markers via Western blotting to confirm successful isolation.

-

The distribution of a protein of interest or this compound itself (if a detection method is available) across the fractions can then be determined.

-

Hemolytic Activity Assay

This assay is a simple and effective method to quantify the membrane-disrupting potential of a compound on live cells.[15][20]

Principle: The membrane-disrupting activity of this compound will cause red blood cells (erythrocytes) to lyse, releasing hemoglobin. The amount of released hemoglobin can be quantified spectrophotometrically by measuring its absorbance at ~540 nm.

Methodology:

-

Erythrocyte Preparation:

-

Obtain fresh whole blood (e.g., from rabbit or sheep) containing an anticoagulant.

-

Wash the erythrocytes three times with isotonic PBS by centrifugation (~800 x g for 5 min) and aspiration of the supernatant and buffy coat.

-

Resuspend the final erythrocyte pellet in PBS to a final concentration of 2-6%.

-

-

Assay:

-

In a 96-well plate or microcentrifuge tubes, add serial dilutions of this compound.

-

Add the erythrocyte suspension to each well/tube.

-

Include a negative control (erythrocytes in PBS only, 0% hemolysis) and a positive control (erythrocytes in distilled water or with Triton X-100, 100% hemolysis).

-

-

Incubation: Incubate the plate/tubes for a defined period (e.g., 30-60 minutes) at 37°C.

-

Quantification:

-

Pellet the intact erythrocytes by centrifugation.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at ~540 nm.

-

-

Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. The HD₅₀ value (the concentration causing 50% hemolysis) can then be determined.

Conclusion and Future Directions

This compound, as a complex triterpenoid saponin, is predicted to be a potent modulator of cellular membrane structure and function. Based on the behavior of related compounds, its mechanism of action likely involves direct interaction with membrane lipids, particularly cholesterol, leading to increased permeability and the disruption of specialized microdomains like lipid rafts. These membrane-level events can trigger potent downstream effects, including the initiation of apoptotic signaling cascades.

To fully characterize the bioactivity of this compound, future research should focus on:

-

Quantitative Analysis: Determining the specific concentrations at which this compound affects membrane fluidity, induces liposome leakage, and exhibits cytotoxic and hemolytic activity.

-

Lipid Raft Specificity: Investigating the partitioning of this compound into lipid rafts and identifying the specific raft-associated proteins and signaling pathways that are modulated.

-

Signaling Pathway Elucidation: Using molecular biology techniques to confirm the activation of specific apoptotic pathways (e.g., caspase activation, cytochrome c release) and other stress-response pathways in relevant cell models.

A thorough investigation using the protocols outlined in this guide will provide the necessary data to understand the molecular mechanisms of this compound and assess its potential as a novel therapeutic agent.

References

- 1. This compound | C59H96O27 | CID 45267538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonoid-membrane interactions: a protective role of flavonoids at the membrane surface? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponin Interactions with Model Membrane Systems - Langmuir Monolayer Studies, Hemolysis and Formation of ISCOMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides [frontiersin.org]

- 7. Is the Membrane Lipid Matrix a Key Target for Action of Pharmacologically Active Plant Saponins? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]